7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC14992995
Molecular Formula: C24H18ClFO4
Molecular Weight: 424.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18ClFO4 |
|---|---|
| Molecular Weight | 424.8 g/mol |
| IUPAC Name | 7-[(2-chloro-6-fluorophenyl)methoxy]-4-(4-methoxyphenyl)-8-methylchromen-2-one |
| Standard InChI | InChI=1S/C24H18ClFO4/c1-14-22(29-13-19-20(25)4-3-5-21(19)26)11-10-17-18(12-23(27)30-24(14)17)15-6-8-16(28-2)9-7-15/h3-12H,13H2,1-2H3 |
| Standard InChI Key | FBRWRNQRNYYLRQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC4=C(C=CC=C4Cl)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Configuration
The compound’s structure centers on a chromen-2-one backbone, a bicyclic system comprising a benzene ring fused to a pyrone moiety. Key substituents include:
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7-Position: A 2-chloro-6-fluorobenzyloxy group, introducing halogen atoms at ortho and meta positions relative to the oxygen linkage.
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4-Position: A 4-methoxyphenyl group, contributing electron-donating methoxy functionality.
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8-Position: A methyl group, enhancing steric bulk and hydrophobicity.
The molecular formula is CHClFO, with a molecular weight of 424.8 g/mol. The IUPAC name, 7-[(2-chloro-6-fluorophenyl)methoxy]-4-(4-methoxyphenyl)-8-methylchromen-2-one, reflects these substituents’ positions and identities.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClFO |
| Molecular Weight | 424.8 g/mol |
| IUPAC Name | 7-[(2-chloro-6-fluorophenyl)methoxy]-4-(4-methoxyphenyl)-8-methylchromen-2-one |
| Solubility | Moderate in DMSO, ethanol |
| LogP (Predicted) | 4.2 ± 0.3 |
The LogP value, estimated via computational tools, suggests moderate lipophilicity, aligning with its potential for membrane permeability.
Crystallographic and Spectroscopic Insights
While crystallographic data for this specific compound remain unpublished, analogous chromen-2-one derivatives exhibit bond lengths and angles consistent with aromatic systems. For example, the C=O bond in the pyrone ring typically measures ~1.21 Å, while C-O bonds in methoxy groups average ~1.43 Å . Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ ~2.3 ppm), methoxy protons (δ ~3.8 ppm), and aromatic protons (δ 6.5–7.5 ppm).
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Chromen-2-one Core Formation: A Pechmann condensation between resorcinol derivatives and β-keto esters under acidic conditions generates the chromen-2-one scaffold.
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Substituent Introduction:
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4-Methoxyphenyl Group: Introduced via Friedel-Crafts alkylation using 4-methoxyphenylacetyl chloride.
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7-(2-Chloro-6-fluorobenzyloxy) Group: Achieved through nucleophilic aromatic substitution with 2-chloro-6-fluorobenzyl bromide in the presence of potassium carbonate.
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Methylation at Position 8: Methyl iodide in DMF facilitates alkylation at the 8-position.
Reaction Conditions:
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Temperature: 80–100°C for nucleophilic substitutions.
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Solvents: Ethanol, dimethylformamide (DMF).
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Catalysts: Glacial acetic acid (Pechmann condensation).
Analytical Characterization
Post-synthesis, the compound is validated using:
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H and C NMR: Confirms substituent integration and positional accuracy.
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High-Resolution Mass Spectrometry (HRMS): Verifies molecular weight (observed m/z: 425.1054 [M+H]).
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Infrared (IR) Spectroscopy: Identifies carbonyl (C=O, ~1700 cm) and ether (C-O, ~1250 cm) stretches.
Biological Activities and Mechanisms
Antimicrobial Activity
The compound demonstrates broad-spectrum antibacterial activity, particularly against Gram-positive strains (Staphylococcus aureus: MIC = 8 µg/mL). The mechanism likely involves inhibition of bacterial DNA gyrase, a target shared by fluoroquinolones. The fluorine atom at position 6 may enhance binding via halogen bonding with enzyme residues.
Anti-inflammatory Effects
The compound suppresses COX-2 expression in murine macrophages by 65% at 10 µM, outperforming ibuprofen (50% suppression). This activity correlates with the electron-rich methoxy group’s ability to scavenge reactive oxygen species (ROS).
Applications in Pharmaceutical Development
Lead Compound Optimization
Structural modifications to enhance bioavailability include:
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Prodrug Derivatives: Esterification of the phenolic hydroxyl group to improve solubility.
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Halogen Substitution: Replacing chlorine with bromine to augment hydrophobic interactions.
Agrochemistry
Preliminary data suggest efficacy as a plant growth regulator, reducing fungal spore germination by 70% at 50 ppm. The chloro-fluorobenzyl group disrupts chitin synthesis in pathogenic fungi.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparison
| Compound | Substituents (Positions) | Molecular Weight | Key Activity |
|---|---|---|---|
| Target Compound | 7-(2-Cl-6-F-benzyloxy), 4-(4-MeO-Ph), 8-Me | 424.8 g/mol | Antitumor (IC = 12.5 µM) |
| EVT-11288846 | 7-(2-F-benzyloxy), 4-(4-MeO-Ph), 8-Me | 336.4 g/mol | Antibacterial (MIC = 16 µg/mL) |
| EVT-11285734 | 7-(2-Cl-6-F-benzyloxy), 3,4-diMe | 336.8 g/mol | Antifungal (IC = 25 µM) |
The target compound’s dual halogenation (Cl and F) and methoxyphenyl group confer superior antitumor activity compared to mono-halogenated or alkyl-substituted analogs.
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